molecular formula C10H15Cl2NO B1377902 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1375474-55-7

3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride

Cat. No. B1377902
CAS RN: 1375474-55-7
M. Wt: 236.13 g/mol
InChI Key: LWGBKISMCRHVJN-UHFFFAOYSA-N
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Description

“3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1375474-55-7 . It has a molecular weight of 236.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-2-(4-chlorobenzyl)-1-propanol hydrochloride . The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 236.14 .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical drugs. Its structure is conducive to modifications that can lead to the development of new medicinal compounds with potential therapeutic effects. The presence of the amino group allows for easy binding with other pharmacophores, enhancing the drug’s efficacy .

Biological Activity Modulation

The compound’s ability to interact with biological receptors makes it valuable in the study of receptor-mediated activities. It can be used to modulate biological activities such as enzyme inhibition, receptor antagonism, or agonism, which is crucial in understanding disease mechanisms and developing treatments .

Material Science

In material science, this compound can be utilized to create novel polymers with specific characteristics. Its chlorophenyl group could potentially interact with various monomers, leading to the formation of polymers with unique properties like increased durability or chemical resistance .

Analytical Chemistry

As an analytical standard, 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can be used in chromatography and spectroscopy for the identification and quantification of similar compounds in complex mixtures, aiding in quality control and research .

Agrochemical Research

The compound’s structural framework is similar to that of many agrochemicals, making it a candidate for the development of new pesticides or herbicides. Its synthesis and modification could lead to products that are more effective and environmentally friendly .

Neurochemistry

In neurochemistry, it can be used to study neurotransmitter processes, particularly in the synthesis and modulation of compounds that mimic or inhibit neurotransmitter activity, which is vital for understanding brain function and treating neurological disorders .

Catalysis

This compound could act as a ligand for catalysts in chemical reactions. The chlorophenyl group might coordinate with metals to form complexes that catalyze various organic transformations, increasing reaction efficiency .

Environmental Science

In environmental science, it can be used to develop sensors or indicators for the detection of phenolic compounds in water sources. Its chemical structure allows for interactions with environmental pollutants, aiding in monitoring and remediation efforts .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGBKISMCRHVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride

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